High-Affinity Human Histamine H3 Receptor Binding: A Nanomolar Starting Point
The target compound exhibits sub-nanomolar binding affinity for the human recombinant histamine H3 receptor (Ki = 0.126 nM) [1]. This is significantly more potent than a structurally related analog, (3R)-N,1-dimethylpiperidin-3-amine (Ki = 100 nM) [2], which differs by lacking the 2-methyl substituent on the piperidine ring. The addition of the 2-methyl group results in an approximately 794-fold increase in binding affinity. This comparison highlights the critical importance of the 2-methylpiperidine scaffold for achieving high-affinity H3 receptor engagement.
| Evidence Dimension | Binding Affinity (Ki) for human Histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 0.126 nM |
| Comparator Or Baseline | (3R)-N,1-dimethylpiperidin-3-amine (CAS: 3197-42-0 analog): Ki = 100 nM |
| Quantified Difference | 794-fold improvement in affinity for the target compound |
| Conditions | Displacement of [3H]N-alpha-Methylhistamine from human recombinant H3 receptor expressed in HEK293 cells, competitive binding assay. |
Why This Matters
This affinity level positions the compound as a highly potent starting point for H3 receptor antagonist/inverse agonist programs, enabling researchers to prioritize it over weaker analogs for lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM50392759 (CHEMBL2151157): Dimethyl-(2-methyl-piperidin-3-YL)-amine. bdb8.ucsd.edu. Retrieved from https://bdb8.ucsd.edu (Affinity Data). View Source
- [2] BindingDB. (n.d.). BDBM50358535 (CHEMBL1923530): (3R)-N,1-dimethylpiperidin-3-amine. bindingdb.org. Retrieved from https://bindingdb.org (Affinity Data). View Source
